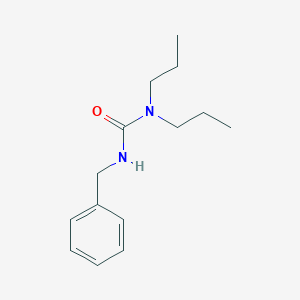
Urea, N'-(phenylmethyl)-N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(phenylmethyl)-N,N-dipropyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(phenylmethyl)-N,N-dipropyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These intermediates can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe . Alternative methods that avoid the use of phosgene are being developed to improve the sustainability of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-(phenylmethyl)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the urea derivative into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-substituted ureas can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Urea, N’-(phenylmethyl)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study protein denaturation and interactions due to its ability to disrupt hydrogen bonds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of Urea, N’-(phenylmethyl)-N,N-dipropyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can disrupt protein structures by interfering with hydrogen bonding, leading to denaturation . This property makes it useful in studying protein folding and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylurea: Another N-substituted urea with two phenyl groups attached to the nitrogen atoms.
N,N’-Diethylurea: A derivative with two ethyl groups instead of propyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups.
Uniqueness
Urea, N’-(phenylmethyl)-N,N-dipropyl- is unique due to the presence of both phenylmethyl and propyl groups, which confer distinct chemical properties and reactivity compared to other N-substituted ureas. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Propriétés
Numéro CAS |
100906-79-4 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3-benzyl-1,1-dipropylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-10-16(11-4-2)14(17)15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |
Clé InChI |
GCEAYZPQYUUXAW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


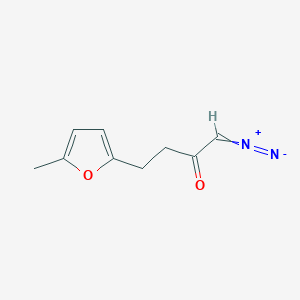
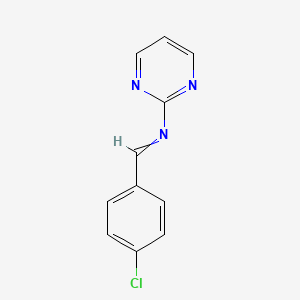


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
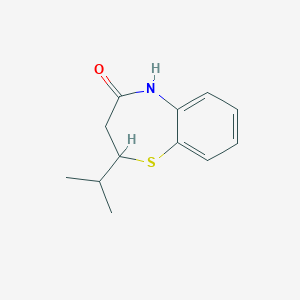
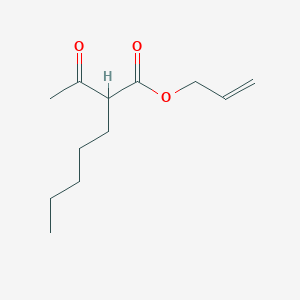

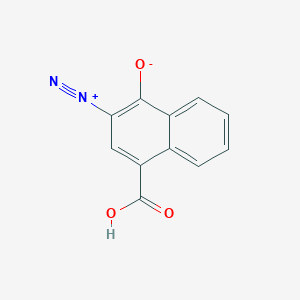
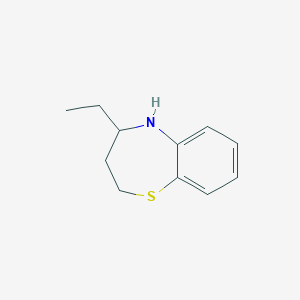
![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
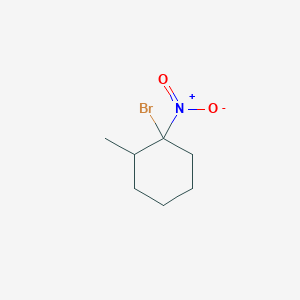

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
